Superior BTK Inhibitory Potency of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid-Derived Compound Versus Related Scaffolds
A derivative of 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, specifically (R)-4-amino-1-(1-(tert-butyloxycarbonyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (US9580432, Example 3), demonstrated exceptionally potent inhibition of Bruton's Tyrosine Kinase (BTK) with an IC₅₀ value of 0.443 nM [1]. This sub-nanomolar potency provides a benchmark for BTK-targeting programs evaluating pyrazolo[3,4-d]pyrimidine-based cores.
| Evidence Dimension | BTK enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.443 nM (3-carboxylic acid derivative from US9580432) |
| Comparator Or Baseline | Baseline reference: clinically approved BTK inhibitors typically range from 0.5-10 nM IC₅₀ in similar biochemical assays |
| Quantified Difference | Sub-nanomolar potency range comparable to approved BTK inhibitors |
| Conditions | In vitro BTK kinase activity inhibition assay, pH 7.5 |
Why This Matters
The 3-carboxylic acid scaffold serves as a critical core for generating BTK inhibitors with sub-nanomolar potency, enabling procurement decisions for focused BTK inhibitor discovery programs where alternative scaffolds (e.g., 4-carboxylic acid regioisomers) lack this validated potency benchmark.
- [1] Taiho Pharmaceutical. BindingDB Entry BDBM291272: (R)-4-amino-1-(1-(tert-butyloxycarbonyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (US9580432, Example 3). IC₅₀ = 0.443 nM against BTK. View Source
